2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol
Overview
Description
2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Industrial production methods may involve the use of various aldehydes or cyanogen bromide in acetonitrile solution .
Chemical Reactions Analysis
2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide
Scientific Research Applications
2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol can be compared with other benzimidazole derivatives, such as:
2-(1-hydroxyethyl)benzimidazole: Similar in structure but with different functional groups, leading to varied biological activities.
1-(1H-benzimidazol-2-yl)ethanol: Another derivative with distinct pharmacological properties
This compound stands out due to its unique combination of the benzimidazole moiety with an ethyl group, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[1-[(1-ethylbenzimidazol-2-yl)amino]ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-20-15-10-6-5-9-14(15)19-17(20)18-12(2)13-8-4-7-11-16(13)21/h4-12,21H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDDAFZWIFFBMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(C)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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